CPT1 Isoform-Specific Inhibitory Potency: Liver vs. Muscle Isoform Differential Sensitivity
Malonyl-CoA exhibits quantifiable isoform-selective inhibition of carnitine palmitoyltransferase 1 (CPT1), with the muscle isoform (M-CPT1) demonstrating approximately 3-fold greater sensitivity than the liver isoform (L-CPT1). In Ovis aries, the IC₅₀ for wild-type M-CPT1 is 0.010 mM versus 0.0298 mM for wild-type L-CPT1 [1]. This isoform-specific sensitivity profile is not replicated by acetyl-CoA, which lacks CPT1 inhibitory activity entirely, nor by methylmalonyl-CoA, which demonstrates distinct enzyme selectivity toward methylmalonyl-CoA decarboxylase and mutase rather than CPT1 allosteric regulation [2].
| Evidence Dimension | CPT1 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.010 mM (M-CPT1 isoform); IC₅₀ = 0.0298 mM (L-CPT1 isoform) |
| Comparator Or Baseline | Comparator: L-CPT1 vs. M-CPT1 isoforms from same species (Ovis aries) showing 3-fold sensitivity difference |
| Quantified Difference | M-CPT1 is approximately 3-fold more sensitive to malonyl-CoA inhibition than L-CPT1 (0.010 mM vs. 0.0298 mM) |
| Conditions | Wild-type CPT1 isoforms from Ovis aries; BRENDA enzyme database compiled values |
Why This Matters
Researchers studying tissue-specific fatty acid oxidation regulation must account for this 3-fold isoform sensitivity differential when designing CPT1 inhibition assays and interpreting metabolic flux data across liver versus muscle models.
- [1] BRENDA Enzyme Database. EC 2.3.1.21 (Carnitine O-palmitoyltransferase) Inhibitor Data. Malonyl-CoA IC₅₀ values: wild-type L-CPT-1 = 0.0298 mM; wild-type M-CPT-1 = 0.010 mM (Ovis aries). View Source
- [2] Toke DA, et al. Eur J Biochem. 1998;252(3):477-485. Acetyl-CoA inactive as primer and extender unit in fatty acid elongation. View Source
